Product packaging for 1-(2-Ethenylphenyl)pyrrolidine(Cat. No.:CAS No. 83725-18-2)

1-(2-Ethenylphenyl)pyrrolidine

Cat. No.: B13591192
CAS No.: 83725-18-2
M. Wt: 173.25 g/mol
InChI Key: YJKOOXFXVMNVGC-UHFFFAOYSA-N
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Description

1-(2-Ethenylphenyl)pyrrolidine is a chemical compound supplied for non-clinical research purposes. As a pyrrolidine derivative, this class of compounds is frequently investigated in pharmaceutical and chemical research for its potential as a synthetic intermediate or building block in the development of more complex molecules . Compounds featuring pyrrolidine and ethenylphenyl groups are often explored in various research areas, including the study of kinase inhibitors, which are relevant to several disease pathways . This product is strictly labeled "For Research Use Only" (RUO) . RUO products are intended solely for use in basic scientific research and are not subject to the regulatory controls that apply to in vitro diagnostic (IVD) medical devices or pharmaceuticals . Consequently, this product is not intended for use in diagnostic procedures , clinical patient management, therapeutic applications, or any form of human use. It is also not intended for performance studies of IVDs . Researchers are responsible for ensuring that their use of this product complies with all applicable laws and regulations governing laboratory chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B13591192 1-(2-Ethenylphenyl)pyrrolidine CAS No. 83725-18-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83725-18-2

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1-(2-ethenylphenyl)pyrrolidine

InChI

InChI=1S/C12H15N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h2-4,7-8H,1,5-6,9-10H2

InChI Key

YJKOOXFXVMNVGC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1N2CCCC2

Origin of Product

United States

Contextualization Within the Landscape of Pyrrolidine Containing Scaffolds

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal and synthetic chemistry. tandfonline.comfrontiersin.org This scaffold is a prevalent feature in a vast array of natural alkaloids, such as nicotine (B1678760) and hygrine, and is integral to the structure of numerous pharmaceutical agents, including procyclidine (B1679153) and various racetam compounds. wikipedia.org Its significance is underscored by its standing as one of the most common non-aromatic nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration. nih.gov

The utility of the pyrrolidine scaffold stems from several key attributes. Its non-planar, puckered structure allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems. nih.govresearchgate.net This sp³-rich architecture is crucial for establishing the complex steric and stereoelectronic interactions necessary for potent and selective biological activity. nih.govresearchgate.net Furthermore, the presence of up to four stereogenic centers in substituted pyrrolidines offers immense structural diversity, enabling fine-tuning of a molecule's properties. tandfonline.comnih.gov The amino acid L-proline, a fundamental derivative, is a testament to this, serving as both a chiral building block and a highly effective organocatalyst. nih.gov

1-(2-Ethenylphenyl)pyrrolidine, as an N-aryl pyrrolidine, belongs to a specific subclass that is widely found in bioactive compounds and is a target of many modern synthetic strategies. nih.govmdpi.com The direct attachment of the pyrrolidine nitrogen to an aromatic ring influences the electronic properties of both moieties, opening unique avenues for chemical reactivity and molecular design.

Significance As a Versatile Molecular Building Block in Synthetic Methodologies

The structure of 1-(2-Ethenylphenyl)pyrrolidine is notable for its dual reactive sites: the ethenyl (vinyl) group and the N-aryl pyrrolidine (B122466) system. This duality makes it a highly versatile building block for constructing more complex molecular frameworks.

The ethenyl group is amenable to a wide range of well-established chemical transformations. These include:

Polymerization: The vinyl functionality allows the molecule to act as a monomer in the synthesis of specialized polymers.

Reduction: The double bond can be readily reduced to an ethyl group via catalytic hydrogenation, offering a path to saturated analogues.

Oxidation: The vinyl group can be converted into more oxidized functionalities like epoxides or diols, providing entry into different classes of compounds.

Cross-Coupling Reactions: As a styrenic derivative, it can participate in powerful carbon-carbon bond-forming reactions, such as the Heck or Suzuki couplings, to append a wide variety of substituents.

Simultaneously, the N-aryl pyrrolidine portion offers distinct reactive handles. The tertiary amine can act as a ligand for transition metals, and the aromatic ring can undergo electrophilic substitution. Moreover, modern synthetic methods, such as palladium-catalyzed carboamination, allow for the direct construction of complex substituted N-aryl pyrrolidines, highlighting the importance of this structural motif in synthetic planning. nih.govacs.org The interplay between the nucleophilic nitrogen and the reactive vinyl group allows for intricate reaction cascades, such as intramolecular cyclizations, to build polycyclic systems. researchgate.net

Below is a table summarizing the key chemical properties of the compound.

PropertyValue
IUPAC Name This compound
Synonym Pyrrolidine, 1-(2-ethenylphenyl)-
CAS Number 83725-18-2
Molecular Formula C₁₂H₁₅N
Molar Mass 173.25 g/mol
Canonical SMILES C=CC1=CC=CC=C1N2CCCC2
Topological Polar Surface Area 3.2 Ų
Rotatable Bond Count 2
Hydrogen Bond Acceptor Count 1
Hydrogen Bond Donor Count 0

Data sourced from public chemical databases. guidechem.com

Overview of Relevant Ethenylphenyl and Pyrrolidine Systems in Contemporary Chemical Science

Advanced Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, two primary retrosynthetic disconnections are considered: one at the C-N bond of the pyrrolidine ring and another within the pyrrolidine ring itself.

The first approach involves a disconnection of the aryl-nitrogen bond, suggesting a coupling reaction between a pyrrolidine derivative and a substituted benzene (B151609) ring. This leads to precursors such as pyrrolidine and a 2-ethenylphenyl halide or triflate. This strategy is common in modern organic synthesis, often employing transition-metal catalyzed cross-coupling reactions. beilstein-journals.org

The second major strategy involves disconnections within the five-membered pyrrolidine ring. This approach opens up a variety of possibilities, including the formation of the ring through intramolecular cyclization of a linear precursor. rsc.org For example, a suitable precursor would be an open-chain amine containing an appropriate leaving group or an unsaturated bond, which can undergo an intramolecular reaction to form the heterocyclic ring. diva-portal.org The selection of precursors is critical and often dictated by the availability of starting materials and the desired efficiency and stereoselectivity of the synthesis.

Direct Synthetic Routes and Optimization

Direct synthetic routes to this compound and its analogs often involve the formation of the key aryl-nitrogen bond or the construction of the pyrrolidine ring in the final steps of the synthesis.

Nucleophilic Substitution Reactions Involving the Pyrrolidine Moiety

One of the most straightforward methods for synthesizing N-aryl pyrrolidines is through nucleophilic substitution reactions. researchgate.net This can involve the reaction of pyrrolidine, acting as a nucleophile, with an activated aryl substrate.

A well-established method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. mdpi.comacs.org This reaction is highly versatile and can be used to form C-N bonds between a wide range of aryl halides or triflates and amines. acs.org For the synthesis of this compound, this would involve the coupling of pyrrolidine with a 2-vinylphenyl halide. The optimization of this reaction typically involves screening different palladium catalysts, phosphine (B1218219) ligands, bases, and solvents to achieve high yields and minimize side reactions. nih.gov

Another approach is nucleophilic aromatic substitution (SNA_r), where a leaving group on an electron-deficient aromatic ring is displaced by a nucleophile. thieme-connect.com However, this method is generally limited to substrates with strong electron-withdrawing groups, which may not be present in the desired product.

The table below summarizes typical conditions for the synthesis of N-aryl pyrrolidines via nucleophilic substitution.

Reaction TypeCatalyst/ReagentsSolventTemperatureYield (%)
Buchwald-Hartwig AminationPd₂(dba)₃, 2-(di-tert-butylphosphino)biphenyl, NaOtBuToluene60-110 °CGood
Nucleophilic SubstitutionK₂CO₃DMF or THFElevatedHigh

Cyclization Strategies for Pyrrolidine Ring Formation

An alternative to forming the C-N bond directly is to construct the pyrrolidine ring through cyclization. This is a powerful strategy that allows for the creation of the heterocyclic core from acyclic precursors. numberanalytics.com

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. rsc.org These reactions involve the formation of a cyclic compound from a single molecule containing all the necessary atoms. For the synthesis of pyrrolidines, this typically involves an amine nucleophile attacking an electrophilic center within the same molecule to form the five-membered ring. diva-portal.org

One common method is the cyclization of amino alcohols under acidic or basic conditions. mdpi.com Another approach involves the intramolecular hydroamination/cyclization of amino alkenes, which can be catalyzed by various transition metals, such as iron(III) salts. scispace.com This method has been shown to be highly diastereoselective for the synthesis of trans-2,5-disubstituted pyrrolidines. scispace.com The intramolecular amination of organoboronates also provides a route to pyrrolidines. organic-chemistry.org

The following table presents examples of intramolecular cyclization reactions for pyrrolidine synthesis.

Precursor TypeCatalyst/ReagentsProduct TypeKey Features
Amino AlkenesIron(III) saltstrans-2,5-disubstituted pyrrolidinesHigh diastereoselectivity
N-alkoxyl aminesNaBH₃CN2,4-disubstituted pyrrolidinesStereoselective
Amino AlcoholsAcid or BaseSubstituted pyrrolidinesGeneral method
Organoboronates-Azetidines, pyrrolidines, piperidinesMetal-free

[3+2] cycloaddition reactions are powerful tools for the construction of five-membered rings, including pyrrolidines. bohrium.com These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). mdpi.com

A common approach involves the use of azomethine ylides as the 1,3-dipole. rsc.org Azomethine ylides can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the ring-opening of aziridines. mdpi.com These ylides then react with alkenes or alkynes to form the pyrrolidine ring. The reaction can be highly regio- and stereoselective, and various catalysts, including transition metals, can be used to control the outcome. bohrium.comacs.org Glycine-based [3+2] cycloadditions have been highlighted as a versatile method for synthesizing pyrrolidine-containing compounds. mdpi.com

The table below provides an overview of [3+2] cycloaddition reactions for pyrrolidine synthesis.

1,3-Dipole SourceDipolarophileCatalyst/ConditionsProduct
N-acylaziridinesAlkenesTi-catalystPyrrolidines
Glycine derivativesAlkenes/AlkynesHeat, various catalystsSubstituted pyrrolidines
α-amino acids, aldehydes, maleimides--Tetracyclic pyrrolizidines

Radical cyclization reactions offer a complementary approach to the synthesis of pyrrolidines. acs.org These reactions involve the generation of a radical species that then undergoes an intramolecular addition to a double or triple bond to form the cyclic system. numberanalytics.com

A common method involves the treatment of bromo-substituted allyl- or diallyl-substituted sulfonamides with a radical initiator like tri-n-butyltin hydride and AIBN. acs.org The regioselectivity of the cyclization is influenced by the substituents on the π-bond. acs.org Another strategy involves the metalloradical-catalyzed C-H alkylation, which allows for the stereoselective synthesis of α-substituted pyrrolidines from aliphatic diazo compounds. nih.gov This method provides a new retrosynthetic approach to five-membered rings from open-chain aldehydes. nih.gov

The table below summarizes key aspects of radical cyclization for pyrrolidine synthesis.

Radical PrecursorInitiator/CatalystKey Features
Bromo-substituted allylsulfonamidesTri-n-butyltin hydride, AIBN5-exo trig cyclization is favored
Aliphatic diazo compoundsCo(II)-based catalystEnantioselective, intramolecular C(sp³)-H alkylation
N-alkenyl-N-chloraminesTiCl₃, BF₃·OEt₂Efficient for simple pyrrolidines

Metal-Catalyzed Coupling and Cycloamination Reactions

Metal-catalyzed reactions offer powerful tools for the construction of complex molecular architectures from simple precursors. nih.gov Palladium and ruthenium catalysts, in particular, have demonstrated remarkable efficiency in the synthesis of pyrrolidine derivatives.

Palladium-catalyzed carboamination reactions have emerged as a highly effective and stereoselective method for synthesizing substituted pyrrolidines. acs.org These reactions involve the tandem cyclization and coupling of a γ-aminoalkene with an aryl or vinyl halide, creating a carbon-nitrogen and a carbon-carbon bond in a single step. acs.org The mechanism is believed to proceed through the intramolecular insertion of the alkene into a palladium-nitrogen bond. nih.govacs.org

This methodology has been successfully applied to the synthesis of a variety of pyrrolidine derivatives, including N-aryl-2-allylpyrrolidines and 2-(arylmethyl)pyrrolidines. nih.govnih.gov The reactions often exhibit high diastereoselectivity, favoring the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov Furthermore, the development of tandem N-arylation/carboamination sequences allows for the modular assembly of N-aryl-2-allylpyrrolidines from primary γ-aminoalkenes, an aryl bromide, and a vinyl bromide. nih.gov

Recent advancements have focused on developing milder reaction conditions to enhance the tolerance of base-sensitive functional groups. acs.org For instance, the use of cesium carbonate (Cs₂CO₃) as a weaker base in dioxane solvent has proven effective for the carboamination of N-protected γ-aminoalkenes with aryl bromides and triflates. acs.org These conditions also facilitate the efficient carboamination of substrates with carbamate (B1207046) protecting groups like Cbz. acs.org

Table 1: Comparison of Bases in Palladium-Catalyzed Carboamination

Entry Base Solvent Yield of 4
1 NaOtBu Toluene 81%

Data sourced from a study on the Pd-catalyzed carboamination of 3 with 4-bromo-tert-butylbenzene to afford 4. acs.org

Ruthenium catalysts have shown significant promise in the functionalization of amines for the synthesis of heterocyclic compounds. One notable application is the decarbonylative arylation of cyclic 2-amino esters, which replaces an ester group with an aryl ring at the sp³ carbon center. nih.gov This transformation, catalyzed by Ru₃(CO)₁₂, provides a direct route to 2-arylpyrrolidines and piperidines from readily available starting materials like proline esters. nih.gov

The proposed mechanism involves the insertion of ruthenium into the acyl-oxygen bond of the ester, facilitated by a directing group. nih.gov This is followed by transmetalation with an arylboronic acid or ester and subsequent reductive elimination to yield the 2-arylpyrrolidine. nih.gov This method offers a regioselective approach to mono-arylated nitrogen heterocycles, complementing C-H arylation methods that can lead to mixtures of mono- and bis-arylated products. nih.gov

Ruthenium complexes are also effective catalysts for the N-heterocyclization of amines with diols to produce N-substituted piperidines, morpholines, and piperazines. acs.org Additionally, ruthenium(II) catalysts can facilitate the C(sp³)–H α-alkylation of pyrrolidines. acs.org Furthermore, ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols can produce a variety of substituted pyrroles with high atom efficiency. organic-chemistry.org

Development of Novel Synthetic Methods and Process Intensification

The quest for more efficient, sustainable, and selective synthetic routes has driven the development of novel methodologies and the intensification of existing processes.

Electrochemical synthesis is gaining traction as a green and sustainable alternative to traditional synthetic methods. nih.gov By using electricity to drive reactions, it often avoids the need for harsh reagents and can be performed under ambient conditions. chemistryviews.org

One electrochemical approach to pyrrolidine synthesis is the electroreductive cyclization of an imine with a terminal dihaloalkane. nih.govnih.gov This method has been successfully implemented in a flow microreactor, which offers a large specific surface area, leading to efficient reduction of the substrate imine at the cathode and good yields of the target pyrrolidine derivatives. nih.govnih.gov Continuous electrolysis in a flow microreactor allows for the preparative-scale synthesis of these compounds. nih.govnih.gov

Another electrochemical strategy involves the generation of N-centered radicals from tosyl-protected amines. chemistryviews.org This mild procedure can be carried out in an undivided electrochemical cell using inexpensive graphite (B72142) and stainless steel electrodes. chemistryviews.org The N-radical species is generated at the anode, while the necessary base is generated at the cathode, leading to the formation of a broad range of pyrrolidines with high chemoselectivity. chemistryviews.org This cost-effective method is scalable and can even be powered by solar energy. chemistryviews.org

The development of stereoselective and enantioselective methods is paramount in synthetic chemistry, particularly for the synthesis of chiral molecules with specific biological activities. mdpi.comacs.org

Palladium-catalyzed carboamination reactions have been successfully adapted for the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives. nih.govacs.org By employing chiral phosphine ligands, such as (R)-Siphos-PE, enantiomerically enriched products with up to 94% enantiomeric excess (ee) can be obtained from readily available starting materials. acs.orgresearchgate.net This approach has been applied to the asymmetric synthesis of natural products like (−)-tylophorine. nih.govacs.org

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthaliminoacrylate esters provides another highly efficient route to functionalized pyrrolidine β-amino acid derivatives. rsc.orgrsc.org This method delivers the desired products in high yields with excellent diastereo- and enantioselectivities (dr >20:1, ee up to >99%). rsc.orgrsc.org The resulting cycloadducts can be readily converted to biologically important free pyrrolidine β-amino acids. rsc.org

Furthermore, the use of chiral N-tert-butanesulfinyl groups in 1-azadienes allows for the highly diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. acs.org This method, catalyzed by Ag₂CO₃, yields proline derivatives with up to four stereogenic centers with good to excellent regio- and diastereoselectivities. acs.org

Table 2: Enantioselective Palladium-Catalyzed Carboamination

Ligand Product Yield Enantiomeric Excess (ee)

Data sourced from studies on the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vjs.ac.vn

One example of a green approach to pyrrolidine synthesis is the use of water as a solvent and an inexpensive, environmentally friendly catalyst like potassium carbonate (K₂CO₃). vjs.ac.vn This method has been successfully applied to the synthesis of N-methylpyrrolidine from methylamine (B109427) and 1,4-dibromobutane (B41627) at a moderate temperature of 90°C, achieving a respectable yield of 50.3%. vjs.ac.vn

Another green strategy involves the use of β-cyclodextrin, a water-soluble supramolecular catalyst, in a water-ethanol medium for the one-pot, three-component synthesis of substituted pyrrolidin-2-one derivatives. bohrium.com This eco-friendly protocol avoids the use of metal catalysts and volatile organic solvents and proceeds at room temperature. bohrium.com

The development of catalyst-free, one-pot, three-component domino reactions in an ethanol-water mixture represents another advancement in green pyrrolidine synthesis. rsc.org This method allows for the efficient and sustainable production of polycyclic pyrrolidine-fused spirooxindoles in high yields without the need for toxic solvents or column chromatography. rsc.org The use of reusable nanocatalysts, such as L-proline functionalized manganese ferrite (B1171679) nanorods, in one-pot, three-component 1,3-dipolar cycloaddition reactions also aligns with green chemistry principles by offering high yields, excellent stereoselectivity, and easy catalyst recovery. rsc.org

Fundamental Reaction Pathways and Intermediates

The reactivity of this compound can be categorized into several key mechanistic classes, each leading to a distinct set of products through unique intermediates.

The pyrrolidine nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity drives several reaction mechanisms.

Nucleophilic Attack by the Pyrrolidine Nitrogen: The nitrogen atom can act as a nucleophile, attacking electrophilic centers. A general example is the reaction with an alkyl halide, proceeding through an SN2 mechanism to form a quaternary ammonium (B1175870) salt. The reaction involves a single transition state where the N-C bond is forming concurrently with the breaking of the C-halogen bond. organic-chemistry.org

Nucleophilic Addition to the Ethenyl Group (Activated): While the ethenyl group is not inherently electrophilic, it can be activated towards nucleophilic attack. For instance, oxidation of the ethenyl group with an agent like m-chloroperbenzoic acid (m-CPBA) can form an epoxide. This epoxide is then susceptible to intramolecular nucleophilic attack by the pyrrolidine nitrogen. This process, known as a domino elimination/nucleophilic addition, can lead to the formation of chiral polyhydroxylated pyrrolidines from similar cyclic imine intermediates. researchgate.net The mechanism involves the protonation of the epoxide oxygen under acidic conditions, followed by a backside attack by the nitrogen nucleophile, leading to a five-membered ring fused with the pyrrolidine.

Nucleophilic Addition to Carbonyls: In reactions involving α,β-unsaturated carbonyl compounds, the pyrrolidine nitrogen can act as a nucleophile in a conjugate addition (Michael addition). inflibnet.ac.in This typically involves the formation of a carbanion intermediate which is then protonated. msu.runumberanalytics.com

The general mechanism for nucleophilic addition to a carbonyl group involves two main steps: the initial attack of the nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide. msu.runumberanalytics.com

Radical reactions offer a powerful method for forming C-C and C-heteroatom bonds. This compound can participate in intramolecular radical cyclizations, leveraging the proximity of the pyrrolidine ring and the ethenyl group.

A plausible pathway is an intramolecular radical cyclization. This process can be initiated by standard radical initiators like azobisisobutyronitrile (AIBN) with a mediator such as tris(trimethylsilyl)silane (B43935) (TTMSS). organic-chemistry.orgbeilstein-journals.org The reaction would proceed as follows:

Radical Generation: A radical is generated on the pyrrolidine ring, typically at the α-position to the nitrogen, through hydrogen abstraction by an initiator radical. This nitrogen-centered radical is stabilized. nih.gov

Intramolecular Cyclization: The generated radical center then attacks the intramolecular ethenyl group. This cyclization is typically a 5-exo-trig process, which is kinetically favored according to Baldwin's rules, leading to the formation of a five-membered ring fused to the original structure. This creates a new carbon-centered radical. nsf.gov

Radical Quenching: The resulting radical is then quenched, for example, by abstracting a hydrogen atom from the silane, to yield the final cyclized product and regenerate the silyl (B83357) radical to continue the chain reaction. beilstein-journals.org

Such radical cyclizations have been successfully used to synthesize a variety of polyheterocycles, including those with pyrrole (B145914) and pyridine (B92270) rings. beilstein-journals.org Manganese(III) acetate (B1210297) is another reagent known to promote oxidative free-radical cyclizations, which could be applicable here. mdpi.com Photoredox catalysis also provides a mild method for generating nitrogen-centered radicals from related N-substituted pyrrolidines, which can then undergo further reactions like dehydrogenative aromatization and sulfonylation. d-nb.info

Pericyclic reactions are concerted processes that occur via a cyclic transition state. wikipedia.org The structure of this compound allows it to participate in several types of pericyclic reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The ortho-substituted ethenylphenyl moiety can potentially act as a diene in an intramolecular Diels-Alder reaction. wikipedia.orgiitk.ac.inorganic-chemistry.org If the pyrrolidine ring were to bear a dienophilic substituent, a thermal [4+2] cycloaddition could lead to a complex polycyclic structure. The reaction proceeds in a single, concerted step through a cyclic transition state, forming two new sigma bonds simultaneously. wikipedia.orgiitk.ac.in The stereoselectivity of the Diels-Alder reaction is high, with the relative stereochemistry of the reactants being preserved in the product. iitk.ac.in Lewis acid catalysis can facilitate the reaction by lowering the energy of the dienophile's LUMO. iitk.ac.in

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The pyrrolidine ring is a precursor to azomethine ylides, which are 1,3-dipoles. organic-chemistry.orgwikipedia.orgresearchgate.net An azomethine ylide can be generated in situ from the pyrrolidine, for example, by reaction with an aldehyde. This ylide can then undergo a 1,3-dipolar cycloaddition with the tethered ethenyl group (acting as the dipolarophile) or with an external dipolarophile. This reaction is a powerful method for constructing functionalized N-fused pyrrolidinyl spirooxindoles and other complex heterocyclic systems. wikipedia.orgmdpi.comrsc.orgbeilstein-journals.org The reaction is concerted and stereospecific. organic-chemistry.org

Electrocyclic Reactions: An electrocyclic reaction is an intramolecular pericyclic process that involves the formation of a ring and a new σ-bond at the expense of a π-bond. libretexts.orglibretexts.orgscribd.comyoutube.com A hypothetical electrocyclization could involve the ethenyl group and the phenyl ring. For instance, under thermal or photochemical conditions, a 6π-electrocyclization could occur involving the ethenyl group and two double bonds of the benzene ring. nih.gov This would lead to a highly strained, polycyclic intermediate. The stereochemical outcome (conrotatory or disrotatory) is dictated by the Woodward-Hoffmann rules and depends on the number of π-electrons and whether the reaction is induced by heat or light. libretexts.org

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.orgnumberanalytics.compressbooks.pubchadsprep.com

nih.govnih.gov-Sigmatropic Rearrangement (Aza-Cope Rearrangement): A plausible rearrangement for a derivative of this compound is the aza-Cope rearrangement. If an enamine is formed from the pyrrolidine ring, it can undergo a nih.govnih.gov-sigmatropic rearrangement with the adjacent ethenylphenyl system. More commonly, related cationic aza-Cope rearrangements are initiated by the formation of an iminium ion. acs.org This tandem rearrangement-cyclization sequence is a known method for the stereoselective synthesis of acyl pyrrolidines. acs.org The reaction proceeds through a cyclic, six-membered transition state, leading to a transposed iminium cation that can then be trapped by a nucleophile, often intramolecularly.

Radical Aryl Migration: Under certain conditions, radical-mediated aryl migration reactions can occur. researchgate.net For example, a neophyl-type rearrangement could be envisioned if a radical is generated at the benzylic position adjacent to the pyrrolidine ring, potentially leading to a 1,2-aryl migration.

Kinetic Studies and Reaction Rate Analysis

The rate of a reaction is influenced by factors such as concentration, temperature, and the presence of a catalyst. For instance, in the nucleophilic substitution reactions mentioned in section 3.1.1, the rate of an SN2 reaction would be dependent on the concentration of both the pyrrolidine and the electrophile.

Computational chemistry provides a powerful tool for estimating reaction rates by calculating the activation energy (ΔG‡). beilstein-journals.org A lower activation energy corresponds to a faster reaction rate. For example, in a study of competing reaction pathways, the pathway with the lowest calculated free energy of activation for its rate-determining step is predicted to be the major kinetic product. beilstein-journals.org

The following table presents representative kinetic data from computational studies on analogous reaction types, illustrating how kinetic parameters are reported and interpreted.

Reaction Type (Analogous System)ReactantsCatalyst/ConditionsCalculated Activation Energy (ΔG‡) (kcal/mol)Reference
Enantioselective LithiationN-Boc-pyrrolidine, isopropyllithiumN-Me-substituted diamine11.5 nih.gov
HydrogenationAldehydeRuthenium Complex13.5 (H2 cleavage) researchgate.net
Pyrrolidine-2,3-dione formation3-pyrroline-2-one, CH3NH2Ethanol (solvent)(Not specified, but lowest ΔG# path determined) beilstein-journals.org
Diels-Alder ReactionCyclopentadiene, Methyl Vinyl KetoneNone (Thermal)(Not specified, but transition state located) fossee.in

This table is illustrative and based on data for analogous systems, not this compound itself.

Elucidation of Transition State Structures and Reaction Energetics

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. uni-muenchen.de Its structure and energy are critical for understanding reaction mechanisms and selectivity. Modern computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the geometries and energetics of transition states. beilstein-journals.orgnih.govnih.gov

For a concerted pericyclic reaction like a Diels-Alder or a sigmatropic rearrangement, a single cyclic transition state is involved. wikipedia.orgwikipedia.org In contrast, stepwise reactions, such as some nucleophilic additions, involve one or more intermediates, each with its own transition state for formation and consumption.

Computational studies can provide detailed energy profiles for a reaction pathway, mapping the energy changes from reactants, through transition states and intermediates, to products. researchgate.net

Below is a table with sample computational data for reaction energies and activation enthalpies for reaction types relevant to this compound, derived from studies on similar molecules.

Reaction Type (Analogous System)SystemCalculated ParameterValue (kcal/mol)Reference
C-H Bond Homolysis (HF/6-31G(d))Methane → CH3• + H•Reaction Enthalpy (ΔH298)+104.8 uni-muenchen.de
Enantioselective Lithiation (B3P86/6-31G*)N-Boc-pyrrolidineActivation Enthalpy (ΔH‡‡)11.1 nih.gov
SN2 Reaction (Gas Phase)CN- + CH3ClActivation EnergyLow fossee.in
SN2 Reaction (Solvent Phase)CN- + CH3ClActivation EnergyHigher than gas phase fossee.in

This table is illustrative and based on data for analogous systems, not this compound itself. The values demonstrate the type of energetic information obtained from computational studies.

These computational approaches allow for the comparison of different potential mechanistic pathways. The pathway with the lowest energy barrier is generally the kinetically favored one. beilstein-journals.org For example, DFT calculations have been used to show that kinetic selectivity is more significant than thermodynamic selectivity in the formation of certain pyrrolidine-2,3-diones. beilstein-journals.org

Role of Catalysis in Directing Reaction Selectivity and Mechanism

Catalysis is central to unlocking the synthetic potential of this compound. The choice of catalyst—whether an organometallic complex, an organocatalyst, or a cooperative system—determines the reaction pathway, influencing both the rate and the chemo-, regio-, and stereoselectivity of the transformation. chim.ittdx.cat The proximity of the pyrrolidine directing group to the vinyl reactive center allows for the formation of stable metallacyclic intermediates, which lowers the activation energy for subsequent bond-forming steps. nih.govkallipos.gr

Organometallic catalysis, particularly with transition metals like palladium (Pd) and rhodium (Rh), is the most explored avenue for reactions involving substrates similar to this compound. nih.govresearchgate.net These reactions often proceed through a chelation-assisted mechanism where the pyrrolidine nitrogen coordinates to the metal center, directing functionalization at the vinyl group. researchgate.netchemrxiv.org

A general mechanistic paradigm for a palladium-catalyzed carboamination, a reaction that forms a new carbon-carbon and carbon-nitrogen bond across the double bond, illustrates this principle. nih.govnih.gov The catalytic cycle typically involves the following key steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with an aryl or vinyl halide (Ar-X), undergoing oxidative addition to form a Pd(II) intermediate.

Coordination : The substrate, this compound, coordinates to the Pd(II) center through both the pyrrolidine nitrogen and the π-system of the ethenyl group, forming a stable five-membered chelate.

Migratory Insertion (Aminopalladation) : The nitrogen atom of the coordinated pyrrolidine attacks the activated alkene in an intramolecular fashion. This syn-aminopalladation step forms a new C-N bond and a five-membered palladacycle. nih.gov

Reductive Elimination : The aryl group (Ar) and the newly formed alkylpalladium species couple, and the C-C bond is formed. This step regenerates the Pd(0) catalyst, releasing the cyclized product, typically a substituted indoline. nih.govorganic-chemistry.org

The selectivity of these reactions is highly dependent on various factors, including the choice of metal, the properties of the supporting ligands, and the reaction conditions. Chiral phosphine ligands, for instance, can be employed to render these transformations asymmetric, yielding enantiomerically enriched products. nih.govwiley-vch.de

Table 1: Illustrative Factors Influencing Selectivity in Chelation-Directed Organometallic Catalysis

This table illustrates how different parameters can direct the outcome of catalytic reactions involving substrates with a directing group and a reactive alkene, based on established principles.

ParameterVariationPotential Effect on SelectivityRationale
Metal Catalyst Palladium (Pd) vs. Rhodium (Rh)Pd often favors carboamination and Heck-type reactions. sioc-journal.cnresearchgate.net Rh can promote C-H activation and annulation. nih.govThe electronic properties and preferred oxidation states of the metals dictate the feasible catalytic cycles.
Ligand Electron-rich vs. Electron-poor PhosphinesElectron-rich ligands can accelerate reductive elimination, while electron-poor ligands may favor other pathways. acs.orgLigands modulate the electron density at the metal center, influencing the rates of key mechanistic steps like oxidative addition and reductive elimination.
Directing Group Pyrrolidine vs. PicolinamidePyrrolidine is a strong σ-donor. Picolinamide offers a different coordination geometry and electronic profile, potentially altering regioselectivity in C-H functionalization. organic-chemistry.orgThe nature of the directing group controls the geometry and stability of the initial metallacyclic intermediate.
Solvent Polar vs. NonpolarPolar solvents can stabilize charged intermediates, potentially altering the reaction pathway or rate.Solvent can play a role in catalyst stability, substrate solubility, and the stabilization of transition states.

Beyond traditional organometallic catalysis, other advanced catalytic strategies can be envisioned for transformations of this compound, although specific examples are less common.

Organocatalysis involves the use of small, metal-free organic molecules to catalyze reactions. mdpi.comnih.gov For a substrate like this compound, the pyrrolidine moiety itself could theoretically act as an organocatalyst. However, this typically requires activation of a substrate through the formation of an enamine or iminium ion. Since the vinyl group in this molecule is not conjugated to an electron-withdrawing group, this mode of activation is less probable without modification or the use of a dual-catalytic system. chim.itmarquette.edu

Metal-Ligand Cooperative (MLC) Catalysis represents a more advanced concept where the ligand is not merely a passive scaffold but actively participates in bond-breaking and bond-forming events. nih.govnih.gov In this scenario, the pyrrolidine ring of this compound would do more than just direct the metal.

A hypothetical MLC mechanism for a dehydrogenation reaction could involve:

Coordination of the substrate to the metal center.

Deprotonation of a C-H bond adjacent to the nitrogen by an external base, or direct deprotonation of a ligand already on the metal catalyst, making the ligand itself basic.

The now-activated ligand, working in concert with the metal, facilitates the transfer of hydrogen from the substrate to the catalytic system. nih.govrsc.org

This cooperative action between the metal and the ligand can open up novel reaction pathways that are inaccessible to traditional catalysts and can lead to enhanced reactivity and selectivity. nih.govmdpi.com Such mechanisms are known to be highly effective in hydrogenation and dehydrogenation reactions. nih.gov While specific applications of MLC to this compound are yet to be detailed in the literature, its structure is well-suited for exploration in this cutting-edge area of catalysis.

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 1 2 Ethenylphenyl Pyrrolidine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab-initio Methods)

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecular systems from first principles. nih.gov Methods like Hartree-Fock (HF), an ab-initio approach, and Density Functional Theory (DFT) are widely used to predict a variety of molecular properties. semanticscholar.orgnih.govdergipark.org.tr DFT, in particular, has become popular due to its balance of computational cost and accuracy, making it suitable for studying the electronic correlation in molecules. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of its geometry, spectroscopic properties, and reactivity. nih.govnih.gov For a molecule like 1-(2-Ethenylphenyl)pyrrolidine, these methods can provide a fundamental understanding of its chemical behavior.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. utah.eduyoutube.com This theory is fundamental to understanding the electronic structure and bonding within a molecule. pressbooks.pub When atomic orbitals overlap, they can form lower-energy bonding molecular orbitals, where electrons have a high probability of being found between the nuclei, and higher-energy antibonding molecular orbitals, which have a node between the nuclei. youtube.comyoutube.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability, suggesting the molecule is "soft." nih.govresearchgate.net Conversely, a large energy gap implies high stability and low reactivity. researchgate.net For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would identify the most probable sites for electrophilic and nucleophilic attack. nih.gov

Charge transfer (CT) interactions, which involve the partial transfer of an electron from a donor molecule's HOMO to an acceptor molecule's LUMO, can also be analyzed. nih.govmdpi.com FMO analysis helps predict the likelihood and nature of such interactions with other molecules. researchgate.net

Below is an example table of quantum chemical parameters that could be derived from an FMO analysis of this compound.

ParameterFormulaDescriptionHypothetical Value
EHOMO -Energy of the Highest Occupied Molecular Orbital-5.8 eV
ELUMO -Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability4.6 eV
Ionization Potential (I) -EHOMOEnergy required to remove an electron5.8 eV
Electron Affinity (A) -ELUMOEnergy released when an electron is added1.2 eV
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution2.3 eV
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates reactivity0.217 eV⁻¹
Electronegativity (χ) (I + A) / 2Power of an atom to attract electrons3.5 eV
Electrophilicity Index (ω) χ² / (2η)Global electrophilic nature of the molecule2.66 eV

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. nih.gov Computational methods can predict the most stable conformations by mapping the potential energy surface of the molecule. beilstein-journals.org For this compound, this involves systematically rotating the single bonds—specifically the bond connecting the phenyl ring to the pyrrolidine (B122466) nitrogen and the bond connecting the ethenyl group to the phenyl ring—and calculating the energy at each step.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. semanticscholar.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes can be obtained. nih.gov These theoretical spectra are invaluable for interpreting experimental data, as they allow for the assignment of specific spectral bands to particular molecular motions, such as C-H stretches, C=C stretches of the vinyl and phenyl groups, and C-N bond vibrations. nih.gov

Often, calculated frequencies are systematically higher than experimental values due to the approximations inherent in the methods. To improve accuracy, computed frequencies are often multiplied by an empirical scaling factor. nih.gov

An example of a predicted vibrational frequency table for key functional groups in this compound is shown below.

Vibrational ModeFunctional GroupHypothetical Scaled Wavenumber (cm⁻¹)
C-H stretch (aromatic)Phenyl Ring3100-3000
C-H stretch (vinyl)Ethenyl Group3080-3020
C-H stretch (aliphatic)Pyrrolidine Ring2980-2850
C=C stretch (vinyl)Ethenyl Group~1640
C=C stretch (aromatic)Phenyl Ring1600-1450
C-N stretchPyrrolidine-Phenyl Linkage~1350

Note: These are representative frequency ranges and are for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Sampling and Reactivity Prediction

While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecular systems over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change. github.io

For this compound, an MD simulation could be performed to sample its conformational space more extensively than static calculations. mdpi.com By simulating the molecule in a solvent like water or an organic solvent, one can observe how it interacts with its environment and how its structure fluctuates over nanoseconds or longer. nih.gov This provides a more realistic picture of the molecule's behavior in solution. MD simulations can also be used to study reactivity by modeling the approach of a reactant molecule and observing the initial steps of a chemical reaction, providing insights into reaction mechanisms and kinetics. researchgate.net

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry is a powerful tool in the rational design of new molecules with specific desired properties. mdpi.com Based on the theoretical understanding of this compound's electronic structure and reactivity, derivatives can be designed in silico to enhance or modify its properties.

For instance, if the goal is to increase the molecule's nucleophilicity, electron-donating groups could be computationally added to the phenyl ring. Quantum chemical calculations (DFT, HOMO-LUMO analysis) would then be performed on these new virtual compounds to predict how the modification affects the electronic properties. mdpi.comresearchgate.net By calculating the HOMO-LUMO gap, charge distribution, and other reactivity descriptors for a series of derivatives, researchers can identify promising candidates for synthesis. This computational pre-screening saves significant time and resources compared to a purely experimental trial-and-error approach. mdpi.com This strategy allows for the tailoring of reactivity for applications in materials science, catalysis, or medicinal chemistry.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction

As of late 2025, a comprehensive review of scientific literature and chemical databases reveals no specific studies dedicated to the application of machine learning (ML) or artificial intelligence (AI) for predicting the reactivity or reaction outcomes of the compound This compound . The field of predictive chemistry has seen a rapid expansion in the use of computational tools to forecast chemical transformations, yet research has predominantly focused on broader classes of reactions or molecules with more extensive datasets available for training predictive models.

While general ML models exist for predicting the outcomes of organic reactions, their specific application and validated accuracy for This compound have not been documented. nih.govacs.orgacs.orgrsc.orgnih.gov These models are typically trained on vast reaction databases, such as Reaxys or the USPTO patent database, which contain millions of diverse chemical reactions. nih.govacs.org The predictive power of these models for a specific, less-common substrate like This compound would depend on the representation of structurally analogous compounds within the training data.

The general approach for employing machine learning in reaction prediction involves several key steps that would theoretically be applied to This compound :

Data Representation : The structure of This compound , along with potential reactants and reagents, would be converted into a machine-readable format. Common representations include molecular fingerprints or graph-based structures.

Model Training : A neural network or other machine learning algorithm is trained on a large dataset of known chemical reactions. nih.govacs.orgrsc.org This training process enables the model to learn the complex relationships between reactant structures and reaction products.

Prediction : Once trained, the model can be used to predict the likely products, yields, or optimal reaction conditions for a new reaction involving This compound . researchgate.netrjptonline.org

Recent advancements have also seen the development of models that can predict reaction conditions (catalysts, solvents, temperature) and even discover novel reaction pathways. nih.govrsc.orgresearchgate.net However, without specific experimental or computational data for reactions involving This compound , the application of these powerful tools remains theoretical for this particular compound. The development of accurate, specialized predictive models for compounds like This compound will require the generation and curation of dedicated reaction datasets.

Below is a table outlining the general types of data that would be necessary to train a machine learning model for reaction prediction, contextualized for This compound .

Data TypeDescriptionRelevance to this compound
Reactant(s) The chemical structure(s) of the starting materials.Structure of this compound and any co-reactants.
Reagent(s) Chemical substances used to cause a chemical reaction.Acids, bases, catalysts, etc., used in reactions with the target compound.
Solvent(s) The medium in which the reaction is carried out.The solvent system used for a given transformation.
Temperature The temperature at which the reaction is conducted.Optimal or recorded reaction temperature.
Product(s) The resulting chemical structure(s) from the reaction.The structure of the compound(s) formed from this compound.
Yield The amount of product obtained in a chemical reaction.The efficiency of the chemical transformation.

This table is illustrative of the data required for machine learning applications in chemistry and does not represent actual available data for this compound.

Future work in this area would necessitate the high-throughput experimental screening of reactions involving This compound to generate the necessary data to build and validate a reliable machine learning model for predicting its chemical behavior.

Advanced Spectroscopic and Structural Characterization of 1 2 Ethenylphenyl Pyrrolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the molecular structure of 1-(2-ethenylphenyl)pyrrolidine derivatives in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial relationships can be assembled.

1H NMR and 13C NMR for Connectivity and Proton Environments

The 1H NMR spectrum provides precise information about the chemical environment of protons within the molecule. For a typical this compound derivative, the spectrum is characterized by distinct regions corresponding to the aromatic, vinylic, and aliphatic protons of the pyrrolidine (B122466) ring.

The aromatic protons on the ethenylphenyl group typically appear in the downfield region (approximately 7.0-7.6 ppm), with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring. The vinylic protons of the ethenyl group present a characteristic set of signals, often as a doublet of doublets, in the range of 5.0-7.0 ppm. The protons on the pyrrolidine ring are observed in the upfield region. The alpha-protons (adjacent to the nitrogen) are typically found around 3.0-3.5 ppm, while the beta-protons are located further upfield, around 1.8-2.2 ppm.

13C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Aromatic and vinylic carbons resonate in the downfield region (110-150 ppm), while the aliphatic carbons of the pyrrolidine ring appear in the upfield region (typically 20-60 ppm).

Table 1: Representative 1H and 13C NMR Chemical Shift Data Note: Data is illustrative and can vary based on solvent and specific derivative structure.

Assignment 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm)
Aromatic CH 7.0 - 7.6 120 - 130
Vinylic CH 6.5 - 7.0 (dd) 135 - 140
Vinylic CH2 5.0 - 5.8 (d, d) 110 - 115
Pyrrolidine CH2 (α to N) 3.0 - 3.5 (t) 50 - 55
Pyrrolidine CH2 (β to N) 1.8 - 2.2 (m) 24 - 28

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

To resolve complex structures and confirm assignments, a suite of two-dimensional NMR techniques is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings within the molecule, establishing direct connectivity. For instance, correlations would be observed between adjacent protons on the pyrrolidine ring and between the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (1H-13C). This is crucial for definitively assigning the 13C signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular fragments, for example, by showing a correlation from the pyrrolidine's alpha-protons to the quaternary carbon of the phenyl ring, confirming the N-aryl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in this compound derivatives.

The IR spectrum is typically characterized by several key absorption bands. The aromatic C-H stretching vibrations are observed above 3000 cm-1. The aliphatic C-H stretching of the pyrrolidine ring appears just below 3000 cm-1. The C=C stretching vibrations of both the vinyl group and the aromatic ring give rise to characteristic bands in the 1600-1650 cm-1 and 1450-1600 cm-1 regions, respectively. The C-N stretching vibration of the tertiary amine is typically found in the 1250-1350 cm-1 range. Out-of-plane C-H bending vibrations for the vinyl group and the substituted benzene ring can provide further structural confirmation in the 700-1000 cm-1 region.

Raman spectroscopy offers complementary information. Non-polar bonds, such as the C=C bonds of the vinyl and aromatic groups, often produce strong signals in the Raman spectrum, which can be useful for confirming these structural features.

Table 2: Key Vibrational Frequencies for this compound Derivatives

Vibrational Mode Typical Wavenumber (cm-1) Technique
Aromatic C-H Stretch 3010 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
Vinyl C=C Stretch 1620 - 1640 IR, Raman
Aromatic C=C Stretch 1450 - 1600 IR, Raman
C-N Stretch 1250 - 1350 IR

X-ray Crystallography for Definitive Solid-State Structure Determination

When suitable single crystals can be grown, X-ray crystallography provides the most definitive and detailed three-dimensional structural information. It allows for the precise determination of atomic positions, leading to an unambiguous confirmation of the molecular structure and stereochemistry.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Crystallographic data allows for a detailed analysis of the molecule's geometry. Bond lengths and angles can be compared to standard values to identify any unusual strain or electronic effects. For example, the C-N bond length between the pyrrolidine nitrogen and the phenyl ring can provide insight into the degree of electronic interaction between the two moieties. Torsion angles are particularly important as they define the molecule's conformation in the solid state, such as the rotational orientation of the vinyl group relative to the phenyl ring and the puckering of the pyrrolidine ring.

Table 3: Illustrative Geometric Parameters from X-ray Crystallography

Parameter Typical Value
Caromatic-Caromatic Bond Length 1.38 - 1.40 Å
C=C (vinyl) Bond Length 1.33 - 1.35 Å
N-Cpyrrolidine Bond Length 1.45 - 1.48 Å
N-Caromatic Bond Length 1.40 - 1.44 Å
C-N-C Bond Angle (pyrrolidine) ~109° - 112°

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions, such as van der Waals forces, C-H···π interactions between the aliphatic protons and the aromatic rings, and potential π-π stacking interactions between adjacent phenyl rings. Understanding these interactions is crucial as they can influence the material's physical properties, including melting point, solubility, and stability. The analysis of these packing motifs provides a complete picture of the supramolecular chemistry of this compound derivatives in the solid state.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Tracing

High-resolution mass spectrometry (HRMS) serves as a cornerstone in the advanced spectroscopic and structural characterization of this compound and its derivatives. This powerful analytical technique provides exquisitely precise mass measurements, enabling the unambiguous determination of elemental compositions and offering profound insights into the intricate mechanistic pathways of their formation and subsequent reactions.

Molecular Formula Confirmation through Exact Mass Measurement

The cornerstone of structural elucidation is the confirmation of the molecular formula, a task for which HRMS is exceptionally well-suited. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million), the elemental composition can be confidently determined. For the parent compound, this compound, the theoretical monoisotopic mass can be calculated based on its chemical formula, C₁₂H₁₅N.

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can experimentally measure the m/z of the protonated molecule, [M+H]⁺, with a precision that allows for the differentiation between isobaric species—molecules that have the same nominal mass but different elemental compositions.

While specific experimental HRMS data for this compound is not widely published, data for structurally related compounds provide a strong basis for expected results. For instance, the analysis of various N-styrylpyrrolidine derivatives has demonstrated the utility of HRMS in confirming their molecular formulas.

Table 1: Theoretical and Expected HRMS Data for this compound

ParameterValue
Chemical Formula C₁₂H₁₅N
Theoretical Monoisotopic Mass 173.1204
Protonated Ion [M+H]⁺ 174.1283
Required Mass Accuracy (ppm) < 5

This high degree of mass accuracy is crucial for distinguishing the target compound from other potential isomers or compounds with similar masses, thereby providing unequivocal confirmation of its elemental composition.

Fragmentation Patterns and Structural Elucidation

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the compound's structure through the analysis of its fragmentation patterns. In a typical MS/MS experiment, the protonated molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.

Based on the known fragmentation behaviors of related aromatic and pyrrolidine-containing compounds, several characteristic fragmentation pathways can be predicted for this compound. The stability of carbocations formed during fragmentation plays a significant role in determining the observed product ions. chemguide.co.uk

Key Predicted Fragmentation Pathways:

Loss of the Pyrrolidine Moiety: Cleavage of the C-N bond connecting the pyrrolidine ring to the phenyl group is a likely fragmentation pathway. This would result in the formation of a stable pyrrolidinyl cation or a vinylphenyl radical, and vice versa.

Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation, typically through the loss of small neutral molecules like ethene (C₂H₄).

Rearrangements involving the Ethenyl Group: The presence of the vinyl group on the phenyl ring introduces the possibility of complex rearrangements and cyclization reactions upon ionization, leading to unique fragment ions.

The high resolution of the mass analyzer ensures that the elemental composition of each fragment ion can be determined, allowing for the confident assignment of its structure and the elucidation of the fragmentation mechanism.

Table 2: Predicted Fragment Ions in the HRMS/MS Spectrum of this compound

m/z (Theoretical)Possible FormulaDescription of Loss/Fragment
144.0810C₁₀H₁₀N⁺Loss of C₂H₅ from the pyrrolidine ring
130.0891C₁₀H₁₂⁺Loss of the pyrrolidine ring and proton transfer
117.0704C₉H₉⁺Formation of a stable indenyl-like cation
104.0626C₈H₈⁺Styrene (B11656) radical cation
70.0657C₄H₈N⁺Pyrrolidinyl cation

Mechanistic Pathway Tracing

HRMS is an invaluable tool for tracing the mechanistic pathways of chemical reactions involving this compound and its derivatives. A key reaction for ortho-vinyl substituted tertiary anilines is the "tert-amino effect," which involves an intramolecular cyclization. nih.gov This type of reaction can be initiated thermally or by a catalyst, leading to the formation of new heterocyclic ring systems.

By analyzing the reaction mixture at different time points using HRMS, it is possible to identify and characterize reaction intermediates, byproducts, and the final products. The high sensitivity and mass accuracy of the technique allow for the detection of transient species that may exist in low concentrations.

For example, in a study of the cyclization of a 2-(2-vinyl)phenoxy-tert-aniline, LC-MS was used to detect a dimeric product, confirming a specific mechanistic pathway. Similarly, HRMS could be employed to monitor the progress of reactions such as the Povarov reaction, where vinyl anilines are known to participate in [4+2] cycloadditions. The identification of key intermediates by their exact masses would provide direct evidence for the proposed reaction mechanism.

The ability to trace isotopic labels is another powerful application of HRMS in mechanistic studies. By using isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N), the fate of specific atoms throughout a reaction can be followed by observing the mass shifts in the resulting ions. This provides unambiguous evidence for bond-forming and bond-breaking steps in a proposed mechanism.

Strategies for Functionalization and Derivatization of the 1 2 Ethenylphenyl Pyrrolidine Scaffold

Chemical Modifications at the Ethenylphenyl Moiety

The ethenylphenyl group presents two primary sites for chemical transformation: the aromatic ring and the vinyl substituent. The interplay of the electronic effects of the pyrrolidinyl and vinyl groups dictates the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 1-(2-ethenylphenyl)pyrrolidine is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the pyrrolidinyl group. The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system, significantly increasing the electron density of the ring. chemistrysteps.com This makes the ring highly nucleophilic and prone to attack by electrophiles. chemistrysteps.com

The pyrrolidinyl group is a powerful activating group and an ortho, para-director. cognitoedu.orgyoutube.com The vinyl group, while generally considered weakly deactivating through its inductive effect, also directs incoming electrophiles to the ortho and para positions via resonance. wikipedia.org In this disubstituted system, the directing effect is dominated by the strongly activating pyrrolidinyl group. Therefore, electrophiles are expected to substitute predominantly at the positions ortho and para to the pyrrolidinyl moiety, which are positions 3 and 5, and to a lesser extent, position 6. Steric hindrance from the adjacent vinyl group may influence the ratio of ortho to para products.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. The high activation of the ring by the pyrrolidinyl group often allows for halogenation to proceed under mild conditions, sometimes without a Lewis acid catalyst.

Nitration: The introduction of a nitro group (-NO₂) is typically performed with a mixture of nitric acid and sulfuric acid. However, the strong acidic conditions can lead to protonation of the pyrrolidine (B122466) nitrogen, which would convert it into a deactivating, meta-directing anilinium ion. Therefore, milder nitrating agents or protection of the nitrogen may be necessary to achieve the desired ortho/para selectivity.

Friedel-Crafts Reactions: Acylation and alkylation reactions introduce acyl and alkyl groups, respectively. These reactions are catalyzed by Lewis acids like AlCl₃. Similar to nitration, the basic nitrogen of the pyrrolidine ring can complex with the Lewis acid catalyst, deactivating the ring. chemistrysteps.com This challenge often necessitates alternative synthetic strategies or the use of modified Friedel-Crafts conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagent/CatalystExpected Major Product(s)
BrominationNBS1-(4-Bromo-2-ethenylphenyl)pyrrolidine
NitrationHNO₃/H₂SO₄ (controlled)1-(2-Ethenyl-4-nitrophenyl)pyrrolidine
AcylationCH₃COCl/AlCl₃Complexation may inhibit reaction

Reactions Involving the Vinyl Group (e.g., Hydration, Halogenation, Cycloadditions)

The vinyl group is a site of unsaturation and readily undergoes addition reactions. wikipedia.org The electronic and steric environment provided by the ortho-pyrrolidinylphenyl group can influence the reactivity and selectivity of these transformations.

Hydration: The acid-catalyzed addition of water across the double bond follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, leading to the formation of a secondary alcohol. Oxymercuration-demercuration is an alternative method that proceeds without carbocation rearrangement and also yields the Markovnikov product. Hydroboration-oxidation provides a complementary route to the anti-Markovnikov alcohol.

Halogenation: The addition of halogens like Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of two halogen atoms across the double bond.

Cycloadditions: The vinyl group can participate in various cycloaddition reactions. For instance, [2+2] cycloadditions, particularly with other styrenes, can be facilitated by visible light photocatalysis to form cyclobutane derivatives. nih.govnih.gov These reactions can be used to construct complex carbocyclic frameworks. nih.gov The this compound scaffold can also serve as a diene partner in Diels-Alder reactions, although this is less common for simple styrenes.

Table 2: Representative Addition Reactions of the Vinyl Group

ReactionReagentsProduct StructureRegioselectivity
HydrationH₂O, H₂SO₄1-(2-(1-Hydroxyethyl)phenyl)pyrrolidineMarkovnikov
Hydroboration-Oxidation1. BH₃-THF 2. H₂O₂, NaOH1-(2-(2-Hydroxyethyl)phenyl)pyrrolidineAnti-Markovnikov
BrominationBr₂ in CCl₄1-(2-(1,2-Dibromoethyl)phenyl)pyrrolidineAnti-addition
[2+2] CycloadditionStyrene (B11656), Ru(bpy)₃²⁺, hvSubstituted cyclobutaneN/A

Functionalization of the Pyrrolidine Ring System

The saturated pyrrolidine ring offers opportunities for functionalization, primarily at the α-carbon positions, but also at more remote sites through advanced C-H activation strategies.

α-Functionalization of the Pyrrolidine Ring

The positions adjacent to the nitrogen atom (α-positions) are activated for functionalization due to the influence of the heteroatom. A variety of methods have been developed for the direct introduction of substituents at these sites. nih.govnih.gov

One prominent strategy involves a redox-neutral, one-pot method for α-arylation. nih.gov This approach utilizes a quinone monoacetal as an oxidizing agent and a base such as DABCO. The reaction proceeds through the in-situ formation of an enamine or iminium ion intermediate, which is then trapped by a nucleophile. nih.gov This metal-free method is a green and practical alternative for synthesizing α-aryl-substituted pyrrolidines. nih.gov

Table 3: Example of α-Arylation of N-Aryl Pyrrolidine

N-Aryl PyrrolidineNucleophileReagentsProductYield
1-Phenylpyrrolidine2-NaphtholQuinone monoacetal, DABCO1-Phenyl-2-(2-hydroxynaphthyl)pyrrolidineHigh

Note: This table represents a general reaction for N-aryl pyrrolidines, which is applicable to the this compound scaffold.

Remote Functionalization Strategies

Functionalizing C-H bonds at positions remote from the activating nitrogen atom (e.g., the β- or C4-position) is a significant challenge in synthetic chemistry. Recent advances have utilized directing groups to achieve site-selective C-H activation. While specific examples for the this compound scaffold are not extensively documented, general principles for remote functionalization of N-heterocycles are applicable. These strategies often involve the installation of a temporary directing group on the nitrogen or an adjacent atom, which then positions a transition metal catalyst (commonly palladium) to activate a specific remote C-H bond. researchgate.net This allows for the introduction of aryl or other groups at positions that are typically unreactive.

Synthesis of Complex Molecular Architectures Bearing the Ethenylphenylpyrrolidine Unit

The this compound scaffold is an excellent building block for the synthesis of more complex, polycyclic molecular architectures. The ortho-disposition of the pyrrolidinyl and vinyl groups provides a reactive di-functional handle for intramolecular cyclization reactions. researchgate.net This structural motif is analogous to 2-vinylanilines, which are well-established precursors for a wide range of nitrogen-containing heterocycles. researchgate.net

Transition metal-catalyzed reactions, such as those involving palladium, rhodium, or copper, can initiate cyclization cascades. researchgate.net For example, intramolecular hydroamination or aminocarbonylation can lead to the formation of fused ring systems like dihydroquinolines. researchgate.net Palladium-catalyzed reactions can also be ligand-controlled to selectively form five-, six-, or seven-membered heteroaromatics such as indoles and carbazoles from similar precursors. acs.org The presence of both the amine and the vinyl group in a 1,2-relationship allows for facile and selective synthetic pathways to construct diverse heterocyclic compounds. researchgate.net These strategies highlight the utility of the this compound unit as a key component in the assembly of complex molecules for various chemical applications. lkouniv.ac.in

Multicomponent Reaction Approaches for Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis (DOS), enabling the rapid construction of complex molecular architectures from simple and readily available starting materials in a single synthetic operation. nih.gov These reactions are characterized by high atom economy and procedural simplicity, making them ideal for generating large libraries of structurally diverse compounds for biological screening. The this compound scaffold, with its inherent structural features, is well-suited for derivatization using MCRs. The pyrrolidine nitrogen can act as a nucleophilic amine component, while the ethenyl (vinyl) group can potentially participate in or be inert to various reaction conditions, allowing for a wide range of functionalizations.

While specific literature detailing multicomponent reactions directly employing this compound as a starting material is not abundant, the principles of MCR chemistry allow for the strategic design of synthetic routes to generate diverse libraries based on this scaffold. The most prominent MCRs applicable in this context are the Ugi and Passerini reactions, which introduce significant structural diversity around a core scaffold. rsc.orgnih.gov

A plausible strategy involves a four-component Ugi reaction (U-4CR). In this approach, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide. The convergence of these four components would generate a complex adduct in a single step, incorporating diversity elements from each reactant. The general scheme for such a reaction is depicted below:

Scheme 1: Proposed Ugi Four-Component Reaction for Derivatization of the this compound Scaffold

The power of this approach lies in the vast number of commercially available aldehydes, carboxylic acids, and isocyanides, which can be systematically varied to produce a large library of analogues. This combinatorial approach allows for the exploration of the chemical space around the this compound core.

The table below illustrates the potential for generating a diverse library of compounds through the variation of the aldehyde, carboxylic acid, and isocyanide components in a hypothetical Ugi reaction.

EntryAldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)Resulting Substituents
1FormaldehydeAcetic acidtert-Butyl isocyanideR¹=H, R²=CH₃, R³=t-Bu
2BenzaldehydeBenzoic acidCyclohexyl isocyanideR¹=Ph, R²=Ph, R³=c-Hex
3IsobutyraldehydePropionic acidBenzyl isocyanideR¹=i-Pr, R²=CH₂CH₃, R³=Bn
44-NitrobenzaldehydeFormic acidEthyl isocyanoacetateR¹=4-NO₂Ph, R²=H, R³=CH₂CO₂Et

Similarly, the Passerini three-component reaction (P-3CR) offers another avenue for functionalization. While the canonical Passerini reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide, modifications of this reaction could be envisioned where the this compound scaffold is incorporated. nih.govacs.org For instance, if a derivative of the scaffold containing a carboxylic acid moiety were synthesized, it could participate in a Passerini reaction.

A more direct approach would be to construct the this compound scaffold itself via a multicomponent reaction. For example, a reaction involving 2-vinylaniline, a 1,4-dicarbonyl compound (to form the pyrrolidine ring), an aldehyde, and an isocyanide could potentially assemble the core structure and introduce diversity elements simultaneously. Such strategies are at the forefront of modern synthetic chemistry, aiming to maximize molecular complexity from simple precursors. researchgate.netmdpi.com

The application of MCRs to the this compound scaffold aligns perfectly with the principles of diversity-oriented synthesis. By strategically choosing the components for reactions like the Ugi and related MCRs, a multitude of derivatives with varying steric and electronic properties can be generated efficiently. These libraries are invaluable for probing biological systems and for the discovery of new lead compounds in drug discovery. nih.gov

The following table summarizes the key features and potential for diversity of the Ugi reaction in the context of the this compound scaffold.

FeatureDescription
Reaction Type Ugi Four-Component Reaction (U-4CR)
Components This compound (Amine), Aldehyde, Carboxylic Acid, Isocyanide
Key Bond Formations C-N and C-C bond formation in a single step
Source of Diversity Variation of R groups on the aldehyde, carboxylic acid, and isocyanide
Potential Library Size Very large, given the vast number of commercially available components
Synthetic Efficiency High atom and step economy, rapid library generation

Applications in Advanced Chemical Research and Materials Science

Utilization as Monomers in Polymer Science

The presence of the ethenyl (vinyl) group on the phenyl ring of 1-(2-ethenylphenyl)pyrrolidine makes it a valuable monomer for the synthesis of functional polymers. The resulting polymers feature a polystyrene-like backbone with pendant pyrrolidinylphenyl groups, which can impart unique properties and functionalities to the material.

Synthesis of Novel Ethenylphenyl-Pyrrolidine Containing Polymers

While specific literature on the homopolymerization of this compound is limited, its structural similarity to styrene (B11656) and N-vinyl-2-pyrrolidone (NVP) allows for well-founded predictions of its polymerization behavior. The synthesis of polymers containing ethenylphenyl-pyrrolidine units can be achieved through various polymerization techniques, most notably free-radical polymerization.

In a typical free-radical polymerization, a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide would be used to initiate the polymerization of the this compound monomer. The reaction would proceed via the propagation of the radical along the vinyl groups, leading to the formation of a polymer with a carbon-carbon backbone.

Furthermore, this compound can be copolymerized with other vinyl monomers, such as styrene, methyl methacrylate, or N-vinyl-2-pyrrolidone, to tailor the properties of the resulting copolymer. For instance, copolymerization with N-vinyl-2-pyrrolidone could enhance the hydrophilicity and biocompatibility of the material. mdpi.com

Table 1: Potential Copolymerization Partners for this compound and Expected Properties

Copolymerization PartnerPotential Polymerization MethodExpected Properties of the Copolymer
StyreneFree-Radical PolymerizationEnhanced thermal stability and mechanical strength
Methyl MethacrylateFree-Radical PolymerizationImproved optical clarity and rigidity
N-vinyl-2-pyrrolidoneFree-Radical PolymerizationIncreased hydrophilicity and biocompatibility
Ethylene Glycol DimethacrylateFree-Radical PolymerizationFormation of crosslinked, porous materials

Investigation of Polymerization Mechanisms and Kinetics

The polymerization of this compound is expected to follow the general mechanisms and kinetics of vinyl polymerization. In free-radical polymerization, the process can be described by the classical steps of initiation, propagation, and termination. youtube.com

The kinetics of the polymerization of N-vinyl-2-pyrrolidone, a structurally related monomer, have been studied in detail. It has been shown that the rate of polymerization is influenced by the concentrations of the monomer and the initiator. nih.govresearchgate.net For instance, the radical polymerization of NVP often exhibits a reaction order close to 1 with respect to the monomer concentration and an order of approximately 0.5 with respect to the initiator concentration, which is typical for bimolecular termination. nih.gov Similar kinetic behavior can be anticipated for this compound.

Factors such as the reaction temperature, solvent, and the presence of chain transfer agents would also play a crucial role in controlling the polymerization rate and the molecular weight of the resulting polymer. The polymerization of multifunctional acrylate (B77674) monomers, for example, is known to be influenced by the presence of N-vinyl pyrrolidone, which can enhance the polymerization rate. researchgate.net

Structural and Morphological Characterization of Polymeric Materials

A comprehensive characterization of polymers derived from this compound is essential to understand their structure-property relationships. A variety of analytical techniques would be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would be used to confirm the polymer structure by identifying the characteristic peaks of the repeating monomer unit and to determine the tacticity of the polymer chain. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be utilized to verify the polymerization by observing the disappearance of the vinyl group absorption bands and the presence of the characteristic bands of the pyrrolidine (B122466) and phenyl groups in the polymer. mdpi.com

Gel Permeation Chromatography (GPC): GPC is a key technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers. mdpi.com

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide information on the thermal stability and glass transition temperature (Tg) of the polymer, respectively. mdpi.com

The morphology of the polymeric materials, especially in the case of copolymers or polymer blends, could be investigated using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). mdpi.com

Application as Ligands in Homogeneous and Heterogeneous Catalysis

The pyrrolidine nitrogen atom in 1-(2-ethenylphenyl)pyrrolidone can act as a Lewis base, making it a potential ligand for a variety of transition metals. The presence of the polymerizable vinyl group offers the intriguing possibility of creating polymer-supported catalysts.

Design and Synthesis of Metal Complexes with this compound Ligands

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal precursor. The nitrogen atom of the pyrrolidine ring is expected to coordinate to the metal center. The synthesis would typically be carried out in an appropriate solvent under an inert atmosphere.

The nature of the metal, its oxidation state, and the other ligands in the coordination sphere would influence the geometry and electronic properties of the resulting complex. A range of transition metals, including but not limited to palladium, platinum, rhodium, ruthenium, and copper, could be used to form complexes with this ligand. The characterization of these novel metal complexes would involve techniques such as X-ray crystallography, NMR, FTIR, and UV-Vis spectroscopy to elucidate their structure and bonding.

Catalytic Activity and Selectivity in Organic Transformations

Metal complexes bearing pyrrolidine-containing ligands have demonstrated catalytic activity in a variety of organic transformations. By analogy, complexes of this compound are expected to be active catalysts. Potential applications could include:

Cross-Coupling Reactions: Palladium complexes are widely used in C-C and C-N bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. A palladium complex of this compound could potentially catalyze these transformations.

Hydrogenation and Transfer Hydrogenation: Rhodium and ruthenium complexes are known for their efficacy in the hydrogenation of unsaturated compounds.

Polymerization: Certain transition metal complexes are active catalysts for olefin polymerization.

The ethenyl group on the ligand introduces a unique feature. It can either remain as a spectator group during the catalytic cycle or it can be utilized for the immobilization of the catalyst. By polymerizing the metal complex of this compound, or by copolymerizing it with other monomers, a heterogeneous catalyst can be prepared. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability of the catalyst).

Mechanistic Role of the Ligand in Catalytic Cycles

While specific, in-depth mechanistic studies exclusively featuring this compound as a ligand are not extensively documented in publicly available research, its structural motifs suggest a potential role in various catalytic cycles. The pyrrolidine moiety is a well-established functional group in the design of chiral ligands and organocatalysts. researchgate.net The nitrogen atom can coordinate to a metal center, and the stereochemistry of the pyrrolidine ring can influence the enantioselectivity of a reaction.

The presence of the ethenyl (vinyl) group on the phenyl ring introduces an additional site of reactivity and coordination. This vinyl group could potentially participate in catalyst coordination, act as a polymerizable handle to immobilize the catalyst, or be involved in tandem catalytic reactions. For instance, in olefin metathesis or polymerization reactions, the vinyl group could either be a substrate or part of the ligand scaffold that tunes the electronic and steric properties of the catalyst.

General mechanistic principles for pyrrolidine-containing ligands often involve the donation of the nitrogen lone pair to a metal center, thereby influencing its Lewis acidity and redox potential. The specific impact of the 2-ethenylphenyl substituent would be to modulate these properties through electronic effects (inductive and resonance) and to impose steric constraints that can dictate the stereochemical outcome of a catalytic transformation. Further dedicated research is required to elucidate the precise mechanistic pathways involving this particular ligand.

Building Blocks for Supramolecular Assemblies and Frameworks

The molecular architecture of this compound makes it an intriguing candidate as a building block for the construction of supramolecular assemblies and frameworks. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces, to create large, ordered structures.

While specific examples of supramolecular structures built solely from this compound are not yet prevalent in the literature, the principles of crystal engineering and molecular self-assembly suggest its potential utility in this field. The combination of a rigid aromatic platform with a more flexible saturated heterocycle and a reactive vinyl group provides a rich set of features for the design of complex, functional supramolecular systems.

Precursors in the Synthesis of Specialty Chemicals

Beyond its direct applications, this compound serves as a valuable precursor in the synthesis of a variety of specialty chemicals, excluding direct applications in pharmaceuticals, agrochemicals, and fragrances/dyes. The reactivity of the vinyl group is central to its utility as a synthetic intermediate.

One of the primary applications of this compound is as a monomer or co-monomer in polymerization reactions. The vinyl group can undergo free-radical, cationic, or anionic polymerization to produce polymers with pendant pyrrolidinylphenyl groups. These polymers may exhibit unique thermal, mechanical, or optical properties depending on the polymer backbone and the presence of the pyrrolidine functionality. Such specialty polymers could find use in membranes, coatings, or as functional additives.

The vinyl group can also be chemically modified through a wide range of organic reactions. For example, it can undergo oxidation to form an epoxide or a diol, hydrogenation to an ethyl group, or participate in various cycloaddition reactions. These transformations convert the initial precursor into a range of new molecules with different functionalities, which can then be used as intermediates in the synthesis of more complex specialty chemicals.

Below is a table summarizing the potential transformations and applications of this compound as a precursor:

Transformation of the Ethenyl GroupResulting Functional GroupPotential Application of the Product
PolymerizationPoly(ethenylphenyl)pyrrolidine backboneSpecialty polymers, functional materials
Oxidation (e.g., with a peroxy acid)Oxirane (epoxide)Intermediate for resins and cross-linkers
Dihydroxylation (e.g., with OsO₄)DiolMonomer for polyesters, polyurethanes
HydrogenationEthyl groupModification of electronic/steric properties
Cycloaddition (e.g., Diels-Alder)Cyclohexene derivativesBuilding blocks for complex organic synthesis

The versatility of this compound as a synthetic precursor underscores its importance in the broader landscape of chemical synthesis and materials science.

Future Research Directions and Emerging Paradigms for 1 2 Ethenylphenyl Pyrrolidine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 1-(2-ethenylphenyl)pyrrolidine and its derivatives is primed for adaptation to flow chemistry and automated synthesis platforms. mdpi.comdurham.ac.uk Continuous-flow reactors offer substantial advantages over traditional batch synthesis, including enhanced reaction control, improved safety for exothermic or hazardous reactions, and the potential for seamless multi-step syntheses. mdpi.comworktribe.com The precise control over parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields and purities of the target compound. durham.ac.uk

Automated platforms can be employed for high-throughput screening of reaction conditions, catalysts, and substrates to rapidly optimize the synthesis of this compound analogs. nih.govnih.gov The integration of real-time analytical techniques, such as mass spectrometry and NMR spectroscopy, into automated systems can facilitate rapid reaction monitoring and optimization. nih.gov This approach would accelerate the discovery of novel derivatives with tailored properties.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrrolidine (B122466) Derivatives

ParameterBatch SynthesisFlow Synthesis
Reaction Control LimitedPrecise control over temperature, pressure, and residence time
Safety Potential for thermal runaway in exothermic reactionsEnhanced safety due to small reaction volumes and efficient heat exchange
Scalability Often challengingReadily scalable by extending reaction time or using parallel reactors
Reproducibility Can be variableHigh reproducibility due to consistent reaction conditions
Multi-step Synthesis Requires isolation of intermediatesCan be integrated into continuous multi-step processes

Exploration of Sustainable and Environmentally Benign Synthetic Methodologies

Future synthetic strategies for this compound will increasingly focus on green and sustainable chemistry principles. aircconline.comimist.macuestionesdefisioterapia.com This involves the utilization of renewable starting materials, the reduction or elimination of hazardous reagents and solvents, and the design of energy-efficient processes. imist.macuestionesdefisioterapia.com

The development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, will be a key area of research. aircconline.com The use of alternative energy sources, such as microwave irradiation and sonication, can accelerate reaction rates and reduce energy consumption. d-nb.info Furthermore, the exploration of solvent-free reaction conditions or the use of green solvents like water, ethanol, or supercritical fluids will be crucial in minimizing the environmental impact of the synthesis. researchgate.netnih.gov The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, will guide the design of new synthetic routes. imist.ma

Discovery of Novel Reactivity Patterns and Transformative Reactions

The unique juxtaposition of the vinyl group and the pyrrolidine ring in this compound suggests a rich and largely unexplored reactivity. Future research will likely focus on uncovering novel transformations that leverage the electronic and steric interplay between these two functional moieties.

For instance, the vinyl group can participate in a variety of cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides to generate more complex polycyclic structures. enamine.net It can also serve as a handle for various cross-coupling reactions to introduce new substituents onto the phenyl ring. The pyrrolidine nitrogen can act as a directing group in C-H activation reactions, enabling the functionalization of otherwise unreactive positions on the aromatic ring. The development of new catalytic systems will be instrumental in unlocking these and other novel reactivity patterns.

Development of Materials with Tunable Properties Derived from the Compound Architecture

The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of novel polymers. The pyrrolidine moiety can impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and mechanical strength. researchgate.net By copolymerizing this compound with other monomers, a wide range of materials with tunable properties can be accessed. sigmaaldrich.comnih.gov

Furthermore, the pyrrolidine ring can be functionalized post-polymerization to introduce a variety of chemical functionalities, leading to materials with applications in areas such as drug delivery, catalysis, and separation science. The ability to precisely control the polymer architecture, including molecular weight and tacticity, will be crucial in tailoring the material properties for specific applications. The resulting polymers could find use as novel coatings, membranes, or functional additives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Ethenylphenyl)pyrrolidine, and how can reaction conditions be optimized for high yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed cross-coupling reaction between a pyrrolidine precursor and a substituted ethenylphenyl halide can be employed. Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How should researchers characterize the stereochemistry and electronic properties of this compound?

  • Methodology :

  • Stereochemistry : Use chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak AD-H) and polarimetric analysis to confirm enantiomeric excess.
  • Electronic Properties : UV-Vis spectroscopy (λmax 250–300 nm) and DFT calculations (B3LYP/6-31G* basis set) reveal conjugation effects between the pyrrolidine ring and ethenylphenyl group .

Q. What chromatographic techniques are most effective for purifying this compound from reaction byproducts?

  • Methodology : Flash chromatography using silica gel (60–120 mesh) with a gradient eluent (e.g., 5–30% ethyl acetate in hexane) is standard. For complex mixtures, preparative HPLC with a C18 column (acetonitrile/water mobile phase) achieves >95% purity. Continuous flow reactors may enhance scalability .

Advanced Research Questions

Q. How can conflicting biological activity data between this compound and its structural analogs be resolved?

  • Methodology : Perform comparative SAR studies using analogs (e.g., 1-(2-Phenyl-2-adamantyl)pyrrolidine or brominated derivatives ). Assess binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) against target receptors (e.g., GPCRs). Contradictions may arise from substituent positioning affecting steric hindrance or electronic effects .

Q. What strategies are effective in designing derivatives of this compound to enhance target selectivity?

  • Methodology : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position of the ethenylphenyl ring to modulate electron density. Bioisosteric replacement of pyrrolidine with azetidine or piperidine can alter conformational flexibility. Validate selectivity via kinase profiling panels or in vitro cytotoxicity assays .

Q. How do steric effects from the ethenylphenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Compare reaction rates of this compound with less hindered analogs (e.g., 1-(4-methylphenyl)pyrrolidine) in Suzuki-Miyaura couplings. Steric parameters (e.g., Tolman cone angle) and computational modeling (MD simulations) quantify hindrance. Lower yields in bulky substrates may require bulky phosphine ligands (e.g., SPhos) .

Q. What computational approaches are suitable for predicting the binding affinity of this compound derivatives with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (e.g., dopamine D2 receptor). QSAR models incorporating descriptors like logP, polar surface area, and H-bond donors predict pharmacokinetic profiles. Validate with in vitro assays (IC₅₀ measurements) .

Data Contradiction Analysis

Q. Why do some studies report high neuroactivity for this compound, while others show minimal effects?

  • Methodology : Evaluate assay conditions (e.g., cell line variability, incubation time). For instance, HEK-293 cells overexpressing α7-nAChR may show higher response than primary neurons. Cross-validate using patch-clamp electrophysiology and radioligand binding (³H-epibatidine). Contradictions may stem from metabolite interference or off-target effects .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 24, and 48 hours.
  • Photostability : Expose to UV light (λ = 254 nm) and monitor structural changes using ¹H-NMR.
  • Oxidative Stability : Treat with H₂O₂ (1 mM) and quantify oxidation products (e.g., pyrrolidine N-oxide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.